molecular formula C8H9N3O5S B13999134 1-Methyl-3-(3-nitrophenyl)sulfonylurea CAS No. 34261-82-0

1-Methyl-3-(3-nitrophenyl)sulfonylurea

Cat. No.: B13999134
CAS No.: 34261-82-0
M. Wt: 259.24 g/mol
InChI Key: ODAKRJHFCTVSDK-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-nitrophenyl)sulfonylurea is a chemical compound that belongs to the sulfonylurea class Sulfonylureas are known for their applications in various fields, including agriculture and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3-nitrophenyl)sulfonylurea typically involves the reaction of 3-nitroaniline with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-Nitroaniline} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-nitrophenyl)sulfonylurea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-Methyl-3-(3-aminophenyl)sulfonylurea.

Scientific Research Applications

1-Methyl-3-(3-nitrophenyl)sulfonylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-nitrophenyl)sulfonylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(4-nitrophenyl)sulfonylurea
  • 1-Methyl-3-(2-nitrophenyl)sulfonylurea
  • 1-Methyl-3-(3-chlorophenyl)sulfonylurea

Uniqueness

1-Methyl-3-(3-nitrophenyl)sulfonylurea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

34261-82-0

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

1-methyl-3-(3-nitrophenyl)sulfonylurea

InChI

InChI=1S/C8H9N3O5S/c1-9-8(12)10-17(15,16)7-4-2-3-6(5-7)11(13)14/h2-5H,1H3,(H2,9,10,12)

InChI Key

ODAKRJHFCTVSDK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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